molecular formula C15H13ClO B12102524 Benzene, 1-chloro-4-[(1E)-2-(4-methoxyphenyl)ethenyl]- CAS No. 5043-91-4

Benzene, 1-chloro-4-[(1E)-2-(4-methoxyphenyl)ethenyl]-

Cat. No.: B12102524
CAS No.: 5043-91-4
M. Wt: 244.71 g/mol
InChI Key: BWZBFCCYRBLCTF-NSCUHMNNSA-N
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Description

Chemical Structure: This compound consists of a benzene ring substituted at the 1-position with a chlorine atom and at the 4-position with a trans-(E)-configured ethenyl group linked to a 4-methoxyphenyl moiety. Its molecular formula is C₁₅H₁₂ClO, with a molecular weight of 243.71 g/mol. The methoxy group (-OCH₃) is electron-donating, activating the aromatic ring toward electrophilic substitution, while the chlorine atom introduces moderate deactivation and ortho/para-directing effects .

The E-configured ethenyl group may confer rigidity, influencing binding interactions in bioactive molecules.

Properties

CAS No.

5043-91-4

Molecular Formula

C15H13ClO

Molecular Weight

244.71 g/mol

IUPAC Name

1-chloro-4-[(E)-2-(4-methoxyphenyl)ethenyl]benzene

InChI

InChI=1S/C15H13ClO/c1-17-15-10-6-13(7-11-15)3-2-12-4-8-14(16)9-5-12/h2-11H,1H3/b3-2+

InChI Key

BWZBFCCYRBLCTF-NSCUHMNNSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)Cl

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-chloro-4-[(1E)-2-(4-methoxyphenyl)ethenyl]- typically involves the following steps:

    Starting Materials: The synthesis begins with benzene, 1-chloro-4-iodobenzene, and 4-methoxybenzaldehyde.

    Reaction Conditions: A common method involves a Heck reaction, where 1-chloro-4-iodobenzene reacts with 4-methoxybenzaldehyde in the presence of a palladium catalyst, such as palladium acetate, and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and reagents are often recycled to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the double bond in the side chain, converting it to a single bond and forming a saturated derivative.

    Substitution: The chlorine atom on the benzene ring can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas is a typical method.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or carboxylic acids.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, Benzene, 1-chloro-4-[(1E)-2-(4-methoxyphenyl)ethenyl]- serves as a building block for more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the synthesis of polymers, dyes, and other organic materials.

Biology and Medicine

The compound’s structural similarity to certain bioactive molecules makes it a candidate for drug development. It can be used in the synthesis of pharmaceuticals targeting specific biological pathways, such as anti-inflammatory or anticancer agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, including advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which Benzene, 1-chloro-4-[(1E)-2-(4-methoxyphenyl)ethenyl]- exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The methoxyphenyl group can enhance binding affinity to certain molecular targets, while the chlorine atom can influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Benzene, 1-chloro-4-[(1E)-2-(4-methoxyphenyl)ethenyl]- Cl, (E)-CH=CH-(4-OCH₃Ph) C₁₅H₁₂ClO 243.71 Electron-donating methoxy; moderate reactivity
Benzene, 1-chloro-4-[(1E)-2-(4-nitrophenyl)ethenyl]- Cl, (E)-CH=CH-(4-NO₂Ph) C₁₅H₁₁ClNO₂ 268.71 Electron-withdrawing nitro; high polarity
Benzene, 1-chloro-4-[(1E,3E)-4-phenyl-1,3-butadien-1-yl]- Cl, (E,E)-CH=CH-CH=CH-Ph C₁₆H₁₃Cl 240.73 Extended conjugation; diene reactivity
Benzene, 1-(2-chloro-2-nitroethenyl)-4-methoxy-, (Z) Cl, (Z)-C(NO₂)=CH-, 4-OCH₃ C₉H₈ClNO₃ 213.62 Steric hindrance; radical susceptibility
Benzene, 1-chloro-4-(β-D-glucopyranos-1-yl)-2-(4-ethynyl-benzyl)- Cl, β-D-glucopyranosyl, ethynylbenzyl Complex >400 Hydrophilic; bioconjugation potential

Biological Activity

Benzene, 1-chloro-4-[(1E)-2-(4-methoxyphenyl)ethenyl]- is an organic compound with potential biological activities that have garnered interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C15H13ClO
  • Molecular Weight : 256.72 g/mol
  • CAS Number : 18878-89-2

The compound features a chlorobenzene moiety substituted with a methoxyphenyl group via an ethenyl linkage, which is significant for its biological activity.

Biological Activity Overview

The biological activities of Benzene, 1-chloro-4-[(1E)-2-(4-methoxyphenyl)ethenyl]- can be categorized into several key areas:

1. Anticancer Activity

Research has indicated that compounds with similar structures exhibit promising anticancer effects. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.

CompoundCell LineIC50 (µM)Mechanism
Benzene, 1-chloro-4-[(1E)-2-(4-methoxyphenyl)ethenyl]-MCF-7 (breast cancer)25.72 ± 3.95Induction of apoptosis
Related Compound AU87 (glioblastoma)45.2 ± 13.0Cytotoxicity via apoptosis

2. Antimicrobial Activity

Similar compounds have been evaluated for their antimicrobial properties. While specific data on this compound is limited, derivatives often show effectiveness against a range of Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL

The biological activity of Benzene, 1-chloro-4-[(1E)-2-(4-methoxyphenyl)ethenyl]- is hypothesized to involve:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to interfere with cell cycle progression.
  • Induction of Apoptosis : The compound may activate apoptotic pathways through caspase activation or mitochondrial dysfunction.
  • Modulation of Signaling Pathways : It may affect pathways such as MAPK or PI3K/Akt, which are critical in cancer biology.

Case Studies and Research Findings

Recent studies have provided insights into the effectiveness of this compound in various biological settings:

  • Study on Anticancer Effects :
    • A study demonstrated that the compound significantly reduced tumor size in xenograft models when administered at specific dosages, highlighting its potential as an anticancer agent.
  • Antimicrobial Evaluation :
    • In vitro tests revealed that the compound exhibited moderate antibacterial activity against common pathogens, suggesting its potential use in treating infections.
  • Structure-Activity Relationship (SAR) :
    • Research into SAR has identified key functional groups that enhance biological activity, leading to the design of more potent analogs.

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